APS-2-79

Beschreibung

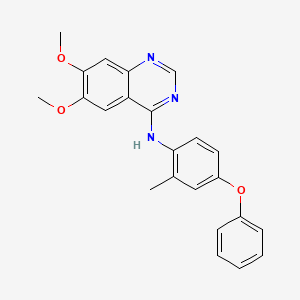

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKZLFZZBGBOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of APS-2-79: A KSR-Dependent MEK Antagonist for Oncogenic Ras Signaling

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, and survival. Its deregulation, frequently driven by oncogenic mutations in Ras proteins, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Kinase Suppressor of Ras (KSR) is a molecular scaffold protein that plays a critical role in the spatial and temporal regulation of the MAPK cascade, facilitating the interaction between RAF, MEK, and ERK. While traditionally viewed as a passive scaffold, recent evidence has highlighted KSR's allosteric regulatory functions, positioning it as a druggable node within the pathway. This technical guide delves into the core characteristics of APS-2-79, a novel small molecule that acts as a KSR-dependent MEK antagonist, offering a promising strategy to counter oncogenic Ras signaling.

Mechanism of Action: Stabilizing the Inactive State of KSR

APS-2-79 represents a new class of MAPK pathway inhibitors that do not directly target the catalytic activity of MEK. Instead, its primary mechanism involves the stabilization of a previously unrecognized inactive conformation of KSR.[1][2][3][4] By binding to the ATP pocket of KSR within the KSR-MEK complex, APS-2-79 locks KSR in an inert state. This stabilization has two profound consequences on MAPK signaling:

-

Antagonism of RAF Heterodimerization: The APS-2-79-induced conformational change in KSR impedes its heterodimerization with RAF kinases.[1][4] This is a crucial step in the activation of the MAPK cascade, as the KSR-RAF interaction is essential for the efficient phosphorylation and activation of MEK.

-

Inhibition of MEK Phosphorylation: By preventing the formation of a functional KSR-RAF complex, APS-2-79 indirectly inhibits the RAF-mediated phosphorylation of MEK at its activating serine residues (S218/S222).[1]

Notably, the inhibitory action of APS-2-79 is entirely dependent on the presence of KSR, as it shows no activity in its absence.[5] This unique mechanism of action distinguishes APS-2-79 from conventional MEK inhibitors and underscores the therapeutic potential of targeting the scaffolding and allosteric functions of KSR.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for APS-2-79, providing a clear overview of its biochemical and cellular activities.

| Parameter | Value | Assay | Target |

| IC50 | 120 nM[1][5][6][7] | ATPbiotin Binding | KSR2 within the KSR2-MEK1 complex |

Table 1: Biochemical Activity of APS-2-79

| Cell Line | Mutation Status | Effect of APS-2-79 |

| HCT-116 | K-Ras mutant | Modest single-agent effect on viability; Synergizes with trametinib to inhibit cell viability and ERK phosphorylation.[1] |

| A549 | K-Ras mutant | Modest single-agent effect on viability; Synergizes with trametinib to inhibit cell viability.[1] |

| SK-MEL-239 | B-Raf mutant | No significant synergy with trametinib.[1] |

| A375 | B-Raf mutant | No significant synergy with trametinib.[1] |

Table 2: Cellular Activity of APS-2-79 in Cancer Cell Lines

| Parameter | Value | Assay | Interacting Partners |

| Kd | 1.99 ± 0.09 μM | Bio-layer Interferometry (BLI) | KSR2–MEK1 and BRAF(F667E) |

Table 3: Biophysical Interaction Data

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental methodologies described, the following diagrams have been generated using the DOT language.

Caption: Ras-MAPK signaling and APS-2-79 inhibition.

References

- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling [ideas.repec.org]

- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KSR is a scaffold required for activation of the ERK/MAPK module - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling (Journal Article) | OSTI.GOV [osti.gov]

- 7. Identification of Constitutive and Ras-Inducible Phosphorylation Sites of KSR: Implications for 14-3-3 Binding, Mitogen-Activated Protein Kinase Binding, and KSR Overexpression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of APS-2-79 in the Inhibition of the Ras-MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its deregulation, frequently driven by mutations in Ras oncogenes, is a hallmark of many cancers. This has made the pathway a prime target for therapeutic intervention. APS-2-79 is a novel small molecule inhibitor that presents a unique mechanism for targeting this pathway. Unlike conventional inhibitors that target the kinase activity of proteins like MEK or RAF, APS-2-79 functions by stabilizing an inactive conformation of the Kinase Suppressor of Ras (KSR), a key scaffold protein in the Ras-MAPK cascade. This guide provides an in-depth technical overview of the mechanism of action of APS-2-79, its quantitative effects on cancer cell lines, and detailed protocols for key experimental assays used in its characterization.

Introduction to the Ras-MAPK Signaling Pathway and the Role of KSR

The Ras-MAPK pathway is a highly conserved signaling cascade that transduces signals from extracellular stimuli, such as growth factors, to the nucleus to regulate gene expression. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another. A simplified representation of the core cascade is as follows: Ras, upon activation by upstream signals, recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). Activated RAF then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK Kinase), which in turn phosphorylate and activate ERK1 and ERK2 (Extracellular signal-Regulated Kinase). Phosphorylated ERK (p-ERK) can then translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cellular processes like proliferation and survival.

Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a crucial role in the spatial and temporal regulation of the Ras-MAPK pathway. KSR facilitates the efficient and specific transmission of signals by bringing together key components of the cascade, namely RAF, MEK, and ERK. KSR exists in both active and inactive conformational states. The transition between these states is critical for its function in modulating pathway activity.

Mechanism of Action of APS-2-79

APS-2-79 is a small molecule that directly binds to the ATP-binding pocket of KSR.[1] However, instead of inhibiting a catalytic activity, its binding stabilizes a previously unrecognized inactive conformation of KSR.[2] This stabilization has two major downstream consequences that lead to the inhibition of the Ras-MAPK signaling pathway:

-

Antagonism of RAF Heterodimerization: The APS-2-79-induced inactive state of KSR is unable to effectively form heterodimers with RAF kinases.[2] This dimerization is a critical step for RAF activation and subsequent MEK phosphorylation.

-

Prevention of MEK Activation: By locking KSR in an inactive conformation, APS-2-79 prevents the conformational changes required for KSR to present MEK to RAF for phosphorylation and activation.[2]

This unique allosteric mechanism of action makes APS-2-79 a valuable tool for studying KSR function and a potential therapeutic agent for Ras-driven cancers.

Quantitative Data on the Activity of APS-2-79

The inhibitory effects of APS-2-79 have been quantified through various biochemical and cell-based assays.

Biochemical Inhibition

APS-2-79 directly binds to the KSR2-MEK1 complex and inhibits the binding of an ATP-biotin probe.

| Compound | Target | Assay | IC50 (nM) |

| APS-2-79 | KSR2-MEK1 Complex | ATP-biotin Competition | 120[3][4][5] |

Cellular Activity and Synergy with MEK Inhibitors

APS-2-79 demonstrates modest single-agent activity in cancer cell lines but exhibits significant synergy when combined with MEK inhibitors, particularly in Ras-mutant cancer cells.[2] The synergy has been quantified using the Bliss independence model, where a positive score indicates a synergistic effect.

| Cell Line | Genotype | APS-2-79 IC50 (µM) | Trametinib IC50 (µM) | Bliss Score (APS-2-79 + Trametinib) |

| HCT-116 | K-Ras Mutant | >10 | ~0.01 | >10 |

| A549 | K-Ras Mutant | >10 | ~0.1 | >10 |

| SK-MEL-239 | B-RAF Mutant | >10 | <0.01 | <5 |

| A375 | B-RAF Mutant | >10 | <0.01 | <5 |

Note: Specific IC50 values for APS-2-79 in cell viability assays are not explicitly stated in the primary literature but are greater than 10 µM. The synergy data is represented as Bliss scores from the primary publication by Dhawan et al., Nature 2016.

The synergistic effect is attributed to the ability of APS-2-79 to counteract the feedback activation of the Ras-MAPK pathway that often occurs in response to MEK inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of APS-2-79.

ATP-biotin Competition Assay

This assay is used to determine the direct binding of APS-2-79 to the KSR2-MEK1 complex and to quantify its inhibitory potency.

Materials:

-

Purified KSR2-MEK1 complex

-

APS-2-79

-

ATP-biotin probe

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2

-

6X SDS-PAGE loading buffer

-

4-20% Tris-HCl precast gels

-

Nitrocellulose membrane

-

Streptavidin-HRP conjugate

-

Chemiluminescence substrate

Protocol:

-

Prepare serial dilutions of APS-2-79 in DMSO.

-

In a 96-well plate, pre-incubate 0.5 µM of the KSR2-MEK1 complex with varying concentrations of APS-2-79 in assay buffer for 30 minutes at room temperature. Include a DMSO-only control.

-

Initiate the labeling reaction by adding the ATP-biotin probe to a final concentration of 2 µM.

-

Incubate for 5 minutes at room temperature.

-

Quench the reaction by adding 6X SDS-PAGE loading buffer.

-

Resolve the samples by SDS-PAGE on a 4-20% Tris-HCl gel.

-

Transfer the proteins to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

-

Probe the membrane with streptavidin-HRP conjugate to detect biotinylated proteins.

-

Develop the blot using a chemiluminescence substrate and image the results.

-

Quantify the band intensities to determine the IC50 value of APS-2-79.

Cell Viability Assay

This assay measures the effect of APS-2-79, alone and in combination with other inhibitors, on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375)

-

Complete cell culture medium

-

APS-2-79

-

Trametinib (or other MEK inhibitors)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

-

Prepare serial dilutions of APS-2-79 and trametinib in complete cell culture medium.

-

Treat the cells with the compounds, alone or in combination, at various concentrations. Include a DMSO-only control.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

-

Measure the fluorescence of each well using a plate reader (excitation ~560 nm, emission ~590 nm).

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

-

For combination studies, calculate synergy scores using a suitable model (e.g., Bliss independence or Chou-Talalay).

Co-Immunoprecipitation (Co-IP) of RAF-KSR

This technique is used to assess the interaction between RAF and KSR and to determine the effect of APS-2-79 on this interaction.

Materials:

-

Cells expressing tagged versions of RAF and KSR (or antibodies for endogenous proteins)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the tag (e.g., anti-FLAG, anti-HA) or against the protein of interest

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and western blotting reagents

Protocol:

-

Treat cells with APS-2-79 or DMSO for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by western blotting using antibodies against the interacting protein.

Western Blotting for Phospho-ERK (p-ERK)

This assay is used to measure the level of ERK activation in the Ras-MAPK pathway and to assess the inhibitory effect of APS-2-79.

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and western blotting reagents

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Prepare cell lysates from cells treated with APS-2-79, trametinib, or a combination of both.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

APS-2-79 represents a novel class of Ras-MAPK pathway inhibitors that function through a unique allosteric mechanism. By stabilizing an inactive conformation of the KSR scaffold protein, APS-2-79 effectively disrupts downstream signaling by preventing RAF heterodimerization and subsequent MEK activation. While its single-agent efficacy is modest, its ability to synergize with MEK inhibitors in Ras-mutant cancer cells highlights its potential as a valuable component of combination therapies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of APS-2-79 and other KSR-targeting compounds, which hold promise for the treatment of Ras-driven malignancies.

References

- 1. A549 In Vitro Resazurin Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of APS-2-79: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

APS-2-79 is a pioneering small molecule inhibitor that has carved a niche in the landscape of targeted cancer therapy. It functions as a Kinase Suppressor of Ras (KSR) dependent MEK antagonist, offering a novel strategy to counteract dysregulated Ras-MAPK signaling, a pathway frequently implicated in oncogenesis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of APS-2-79, presenting key data and experimental methodologies to support further research and development in this area.

Discovery and Lead Optimization

The journey to identify APS-2-79 began with a screening of a diverse library of kinase inhibitors to identify compounds that could bind to the ATP-binding pocket of the KSR2-MEK1 complex.[1] This screening led to the identification of a quinazoline–biphenyl ether compound, APS-1-68-2, as a promising initial hit.[2] Subsequent lead optimization efforts, guided by structure-activity relationship (SAR) studies, focused on enhancing the potency and selectivity of this scaffold.[2] These efforts culminated in the development of APS-2-79, which demonstrated a significant improvement in its ability to inhibit the KSR2-MEK1 complex.[2]

Mechanism of Action: Stabilizing the Inactive State of KSR

APS-2-79 exerts its therapeutic effect through a unique mechanism of action. Instead of directly inhibiting a kinase, it stabilizes a previously unrecognized inactive conformation of KSR, a scaffold protein in the Ras-MAPK pathway.[3][4] This stabilization has two critical downstream consequences:

-

Antagonism of RAF Heterodimerization: APS-2-79 binding to KSR prevents the necessary conformational changes required for its heterodimerization with RAF kinases.[3][5]

-

Inhibition of MEK Phosphorylation: By locking KSR in an inactive state, APS-2-79 indirectly antagonizes the phosphorylation and subsequent activation of KSR-bound MEK by RAF.[3][5]

This dual effect effectively dampens the signal transduction through the oncogenic Ras-MAPK pathway.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for APS-2-79 from various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity

| Target | Assay | IC50 (nM) | Reference |

| KSR2-MEK1 Complex | ATPbiotin Binding | 120 | [6] |

| KSR2 | ATPbiotin Binding | 120 ± 23 | [5] |

Table 2: Cellular Activity and Synergy with Trametinib

| Cell Line | Genotype | APS-2-79 Effect | Combination with Trametinib (MEK inhibitor) | Reference |

| 293H | - | Suppresses KSR-stimulated MEK and ERK phosphorylation (at 5 µM) | Not specified | [6] |

| HCT-116 | K-Ras mutant | Modest effect on cell viability alone | Synergistic reduction in cell viability | [3] |

| A549 | K-Ras mutant | Modest effect on cell viability alone | Synergistic reduction in cell viability | [3] |

| SK-MEL-239 | BRAF mutant | No significant effect on cell viability | No significant synergy | [3] |

| A375 | BRAF mutant | No significant effect on cell viability | No significant synergy | [3] |

| HCT-116 | K-Ras mutant | Twofold enhancement in the IC90 of trametinib on ERK phosphorylation | Not applicable | [3] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the characterization of APS-2-79 are provided below.

ATPbiotin Binding Assay

This assay is designed to measure the direct binding of APS-2-79 to the KSR2-MEK1 complex by competing with an ATP-biotin probe.

Materials:

-

Purified recombinant KSR2-MEK1 complex

-

ATP-biotin probe

-

APS-2-79

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Streptavidin-coated plates

-

Detection antibody (e.g., anti-His tag or anti-KSR2)

-

Substrate for detection (e.g., HRP substrate)

-

Plate reader

Protocol:

-

Coat streptavidin plates with the ATP-biotin probe.

-

Incubate the purified KSR2-MEK1 complex with varying concentrations of APS-2-79 in the assay buffer.

-

Transfer the KSR2-MEK1 and APS-2-79 mixture to the ATP-biotin coated plates and incubate to allow binding.

-

Wash the plates to remove unbound complex and inhibitor.

-

Add a primary antibody that recognizes the KSR2-MEK1 complex.

-

Wash the plates and add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Wash the plates and add the appropriate substrate.

-

Measure the signal using a plate reader.

-

The IC50 value is calculated by plotting the signal against the logarithm of the APS-2-79 concentration.

In Vitro RAF-mediated MEK Phosphorylation Assay

This assay assesses the ability of APS-2-79 to inhibit the KSR-dependent phosphorylation of MEK by RAF.

Materials:

-

Purified recombinant KSR2-MEK1 complex

-

Active RAF kinase (e.g., BRAF)

-

ATP

-

APS-2-79

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total MEK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Set up kinase reactions containing the KSR2-MEK1 complex, active RAF, and varying concentrations of APS-2-79 in the kinase reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-phospho-MEK antibody to detect phosphorylated MEK.

-

Strip the membrane and re-probe with the anti-total MEK antibody to ensure equal loading.

-

Detect the signals using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of APS-2-79 on MEK phosphorylation.

Cell Viability Assay

This assay evaluates the effect of APS-2-79, alone and in combination with other inhibitors, on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, A549, SK-MEL-239, A375)

-

Cell culture medium and supplements

-

APS-2-79

-

Trametinib (or other MEK inhibitors)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

Plate reader

Protocol:

-

Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a matrix of concentrations of APS-2-79 and trametinib, both individually and in combination.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Synergy can be quantified using methods such as the Bliss independence model or the Chou-Talalay method (Combination Index).[3]

Visualizations

Signaling Pathway Diagram

Caption: Ras-MAPK signaling and APS-2-79's point of intervention.

Experimental Workflow: ATPbiotin Binding Assay

Caption: Workflow for the ATPbiotin competitive binding assay.

Logical Relationship: Synergy with MEK Inhibitors

Caption: Logical flow of the synergistic action of APS-2-79 and MEK inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Arresting kinase suppressor of Ras in an inactive state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling (Journal Article) | OSTI.GOV [osti.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

The Allosteric Modulation of KSR: A Technical Guide to the Function of APS-2-79 in Stabilizing the Inactive State

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that, when deregulated, is a primary driver of oncogenesis and resistance to targeted therapies. The Kinase Suppressor of Ras (KSR) acts as a scaffold protein within this pathway, facilitating the phosphorylation of MEK by RAF. The small molecule APS-2-79 has emerged as a key tool compound for studying KSR function. It stabilizes a previously unrecognized inactive conformation of KSR, thereby antagonizing oncogenic Ras signaling. This technical guide provides an in-depth overview of the mechanism of action of APS-2-79, detailed experimental protocols for its characterization, and quantitative data regarding its activity.

Introduction: KSR as a Therapeutic Target

The Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a crucial role in the RAS-RAF-MEK-ERK signaling cascade.[1] KSR facilitates the efficient phosphorylation and activation of MEK by RAF kinases.[2] Due to its central role in this key oncogenic pathway, KSR has garnered significant interest as a potential therapeutic target. Unlike traditional kinase inhibitors that target the ATP-binding pocket of active enzymes, modulating the scaffolding function of KSR presents a novel therapeutic strategy. APS-2-79 is a first-in-class small molecule that stabilizes an inactive state of KSR, providing a powerful chemical probe to investigate the therapeutic hypothesis of targeting KSR.[3]

Mechanism of Action of APS-2-79

APS-2-79 functions as a KSR-dependent antagonist of MEK phosphorylation by directly binding to the ATP-binding pocket of KSR in a manner that is mutually exclusive with ATP.[3][4] This binding event stabilizes an inactive conformation of KSR, which has several downstream consequences that ultimately dampen signaling through the MAPK pathway:

-

Antagonism of RAF-KSR Heterodimerization: APS-2-79 binding to KSR impedes its heterodimerization with RAF kinases.[3][5] This is a critical step in the activation of the signaling cascade, as the KSR-RAF complex is essential for efficient MEK phosphorylation.

-

Inhibition of Conformational Changes for MEK Activation: The stabilization of the inactive KSR state prevents the necessary conformational changes required for KSR-bound MEK to be phosphorylated and activated by RAF.[2][3]

-

Synergy with MEK Inhibitors: In cancer cell lines with activating Ras mutations, APS-2-79 demonstrates synergistic activity with MEK inhibitors such as trametinib.[3] By stabilizing the inactive KSR state, APS-2-79 prevents the release of negative feedback signaling that can limit the efficacy of MEK inhibitors.[3][6]

Quantitative Data

The following table summarizes the key quantitative data for APS-2-79's activity.

| Parameter | Value | Assay System | Reference |

| IC50 | 120 ± 23 nM | Inhibition of ATPbiotin binding to KSR2-MEK1 complex | [6][7][8] |

| Kd | 1.99 ± 0.09 µM | KSR2-MEK1 interaction with BRAF(F667E) mutant | [3] |

Signaling Pathway and Drug Action

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the mechanism of action of APS-2-79.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of APS-2-79 on KSR.

Experimental Protocols

In Vitro MEK Phosphorylation Assay

This assay reconstitutes the KSR-dependent phosphorylation of MEK by RAF to assess the inhibitory activity of compounds like APS-2-79.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine purified recombinant RAF kinase, KSR, and MEK1 in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Compound Incubation: Add APS-2-79 or DMSO (vehicle control) to the reaction mixture at various concentrations and pre-incubate for 15-30 minutes at room temperature.

-

Initiate Reaction: Start the phosphorylation reaction by adding ATP (e.g., 100 µM).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the samples by SDS-PAGE and immunoblotting using antibodies specific for phosphorylated MEK (pMEK) and total MEK.

Caption: Workflow for the in vitro MEK phosphorylation assay.

KSR-Dependent MAPK Signaling Cell-Based Assay

This assay utilizes a cellular system where MAPK signaling is dependent on the expression of KSR to evaluate the in-cell activity of KSR modulators.

Methodology:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293) and transfect with expression vectors for KSR and an upstream activator (e.g., a constitutively active form of Ras).

-

Compound Treatment: After transfection, treat the cells with varying concentrations of APS-2-79 or DMSO for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Immunoblot Analysis: Analyze equal amounts of protein from each sample by SDS-PAGE and immunoblotting using antibodies against pMEK, total MEK, pERK, total ERK, and a loading control (e.g., GAPDH).

Competition Binding Assay

This assay measures the ability of a test compound to compete with a labeled ligand (e.g., ATP-biotin) for binding to the KSR active site.

Methodology:

-

Protein Immobilization (Optional): Immobilize purified KSR2-MEK1 complex on a suitable solid support (e.g., streptavidin-coated plates if using a biotinylated protein).

-

Compound Incubation: Add increasing concentrations of APS-2-79 or a control compound to the immobilized protein.

-

Probe Addition: Add a constant concentration of ATP-biotin probe.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Washing: Wash away unbound probe and compound.

-

Detection: Detect the amount of bound ATP-biotin probe using a labeled streptavidin conjugate (e.g., streptavidin-HRP) and a suitable substrate.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of probe binding against the logarithm of the competitor concentration.[5]

X-ray Crystallography of KSR2-MEK1-APS-2-79 Complex

This technique provides a high-resolution structure of the complex to elucidate the molecular basis of the interaction.

Methodology:

-

Protein Complex Preparation: Co-express and purify the KSR2 and MEK1 proteins to form a stable complex.

-

Buffer Exchange: Exchange the purified KSR2-MEK1 complex into a crystallization buffer (e.g., 15 mM Bis-Tris pH 6.5, 150 mM NaCl, 1 mM TCEP, 5 mM DTT).[3]

-

Compound Incubation: Concentrate the protein complex (e.g., to 10 mg/mL) and incubate with a molar excess of APS-2-79 (e.g., 500 µM).[3]

-

Crystallization Screening: Set up crystallization trials using various sparse matrix and in-house screens via hanging-drop vapor diffusion at different temperatures.

-

Crystal Optimization and Soaking: Optimize initial crystal hits and soak the crystals in a cryoprotectant solution before flash-freezing in liquid nitrogen.

-

Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source and solve the structure by molecular replacement using existing KSR2 and MEK1 models.[3]

Cell Viability and Synergy Assays

These assays determine the effect of APS-2-79, alone and in combination with other inhibitors, on the viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., HCT-116 for K-Ras mutant, A375 for BRAF mutant) in 96-well plates.[7]

-

Drug Treatment: Treat the cells with a matrix of concentrations of APS-2-79 and a MEK inhibitor (e.g., trametinib).[3]

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).[7]

-

Viability Measurement: Measure cell viability using a suitable assay (e.g., CellTiter-Glo or resazurin-based assays).[7][9]

-

Synergy Analysis: Calculate synergy scores using a suitable model, such as the Bliss independence model, to determine if the combination effect is greater than the additive effect of the individual drugs.[3][9]

Conclusion

APS-2-79 is a pivotal chemical tool that has significantly advanced our understanding of KSR biology. By stabilizing a novel inactive state of KSR, it provides a clear proof-of-concept for the therapeutic potential of targeting the scaffolding function of KSR in Ras-driven cancers. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore the role of KSR in MAPK signaling and to develop novel allosteric modulators of this important therapeutic target.

References

- 1. KSR induces RAS‐independent MAPK pathway activation and modulates the efficacy of KRAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KSR is a scaffold required for activation of the ERK/MAPK module - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conformational control and regulation of the pseudokinase KSR via small molecule binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Analysis of RAS and drug induced homo- and heterodimerization of RAF and KSR1 proteins in living cells using split Nanoluc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput screening reveals higher synergistic effect of MEK inhibitor combinations in colon cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of APS-2-79 on RAF Heterodimerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

APS-2-79 is a small molecule inhibitor that modulates the RAS-MAPK signaling pathway, a critical cascade frequently deregulated in cancer. Unlike direct RAF inhibitors, APS-2-79 employs an indirect mechanism to disrupt RAF heterodimerization, a key step in pathway activation, particularly in RAS-mutant cancers. This guide provides an in-depth technical overview of the mechanism of action of APS-2-79, focusing on its effect on RAF heterodimerization. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many human cancers. While BRAF inhibitors have shown clinical success in BRAF-mutant melanomas, targeting RAS-driven cancers has proven more challenging. A key mechanism of RAF activation in the context of oncogenic RAS is the formation of RAF homo- and heterodimers (e.g., BRAF-CRAF). Therefore, strategies to disrupt RAF dimerization present a promising therapeutic avenue.

APS-2-79 is a chemical probe that has been instrumental in validating the therapeutic potential of targeting the pseudokinase Kinase Suppressor of Ras (KSR), a critical scaffold protein in the MAPK pathway. APS-2-79 does not bind directly to RAF kinases but instead targets KSR, stabilizing it in an inactive conformation. This allosteric modulation of KSR prevents its interaction with BRAF, thereby antagonizing the formation of KSR-RAF heterodimers, which are essential for robust MAPK pathway activation in response to oncogenic RAS.

Mechanism of Action: Indirect Antagonism of RAF Heterodimerization

APS-2-79's primary molecular target is the pseudokinase KSR. By binding to the ATP pocket of KSR, APS-2-79 stabilizes an inactive conformation of the KSR-MEK complex.[1] This conformational locking prevents the necessary allosteric changes required for KSR to engage with and be activated by RAF. Consequently, the formation of a functional KSR-BRAF heterodimer is impeded.[1] This disruption of KSR-RAF heterodimerization is the key mechanism by which APS-2-79 inhibits downstream signaling, leading to reduced MEK and ERK phosphorylation.[1]

dot

Caption: Signaling pathway illustrating the inhibitory effect of APS-2-79.

Quantitative Data

The inhibitory effect of APS-2-79 on the formation of the KSR-BRAF complex has been quantified using bio-layer interferometry. The key findings are summarized in the table below.

| Parameter | Description | Value | Reference |

| IC50 | Concentration of APS-2-79 required for 50% inhibition of ATPbiotin binding to the KSR2-MEK1 complex. | 120 nM | [2] |

| Kd | Dissociation constant for the interaction between the KSR2-MEK1 complex and a BRAF(F667E) mutant. | 1.99 ± 0.09 µM | [1] |

| Effect of APS-2-79 | In the presence of 25 µM APS-2-79, the association between KSR2-MEK1 and BRAF(F667E) was completely abrogated. | No binding observed | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effect of APS-2-79 on RAF heterodimerization.

Bio-Layer Interferometry (BLI) for KSR2-BRAF Interaction

This protocol details the method used to directly measure the effect of APS-2-79 on the dimerization of KSR2 and BRAF.[1]

dot

Caption: Workflow for the Bio-Layer Interferometry (BLI) experiment.

Materials:

-

Proteins: Biotinylated, Avi-tagged BRAF(F667E) kinase domain; KSR2(533-895)-MEK1(WT) complex.

-

Compound: APS-2-79 dissolved in DMSO.

-

Buffers:

-

Kinetics Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 1% BSA.

-

-

Instrumentation: Octet RED96 system (ForteBio).

-

Consumables: Streptavidin (SA) biosensors.

Procedure:

-

Protein Preparation:

-

BRAF(F667E) was expressed with an N-terminal Avi-tag and biotinylated in E. coli expressing BirA ligase.

-

The KSR2-MEK1 complex was co-expressed and purified.

-

-

Assay Setup:

-

All assays were performed at 30°C in a 96-well plate with a working volume of 200 µL per well.

-

A dilution series of the KSR2-MEK1 complex (e.g., 10, 5, 2.5, 1.25, 0.625 µM) was prepared in kinetics buffer.

-

For the inhibition assay, APS-2-79 was added to the KSR2-MEK1 solutions to a final concentration of 25 µM. A DMSO control was run in parallel.

-

-

BLI Measurement:

-

Baseline: Streptavidin biosensors were equilibrated in kinetics buffer for 60 seconds.

-

Loading: Biosensors were loaded with 10 µg/mL of biotinylated BRAF(F667E) for 300 seconds.

-

Second Baseline: Loaded biosensors were moved back to kinetics buffer for 60 seconds to stabilize the signal.

-

Association: Biosensors were moved into the wells containing the KSR2-MEK1 dilution series (with or without APS-2-79) and association was monitored for 660 seconds.

-

Dissociation: Biosensors were returned to kinetics buffer and dissociation was monitored for up to 1500 seconds.

-

-

Data Analysis:

-

The data was reference-subtracted using a sensor loaded with BRAF(F667E) but incubated with kinetics buffer only.

-

The resulting binding curves were fitted to a 1:1 global fitting model using the Octet Data Analysis software to determine the on-rate (kon), off-rate (koff), and the dissociation constant (Kd).

-

In Vitro MEK Phosphorylation Assay

This assay assesses the functional consequence of disrupting KSR-RAF heterodimerization by measuring the phosphorylation of MEK by RAF in the presence of KSR and APS-2-79.

Materials:

-

Proteins: Recombinant BRAF, KSR2-MEK1 complex.

-

Compound: APS-2-79.

-

Reagents: ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM DTT).

-

Detection: Phospho-MEK (Ser217/221) antibody, total MEK antibody, secondary antibodies, and Western blotting reagents.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the KSR2-MEK1 complex and BRAF in kinase assay buffer.

-

Add either APS-2-79 (e.g., at various concentrations) or DMSO (vehicle control).

-

Pre-incubate the mixture for 15-30 minutes at room temperature to allow for compound binding.

-

-

Kinase Reaction:

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-MEK and total MEK.

-

Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of MEK phosphorylation.

-

Conclusion

APS-2-79 serves as a powerful tool for studying the role of KSR in MAPK signaling. Its mechanism of action, which involves the allosteric stabilization of an inactive KSR conformation, leads to the effective antagonism of RAF heterodimerization. This indirect approach to inhibiting RAF signaling has been validated through biochemical assays, most notably bio-layer interferometry, which has provided quantitative insights into the disruption of the KSR-BRAF interaction. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of signal transduction and cancer drug discovery who are interested in the function of KSR and the development of novel MAPK pathway inhibitors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Guide to the Allosteric Inhibition of KSR by APS-2-79

This technical guide provides a detailed overview of the mechanism, quantitative parameters, and experimental basis for the allosteric inhibition of Kinase Suppressor of Ras (KSR) by the small molecule APS-2-79. KSR is a critical scaffold protein and pseudokinase in the RAS-MAPK signaling pathway, a cascade frequently deregulated in human cancers. APS-2-79 represents a novel therapeutic strategy that targets the scaffolding function of KSR to antagonize oncogenic signaling.

Core Mechanism of Action

APS-2-79 is a KSR-dependent antagonist of MEK phosphorylation.[1][2] It functions not by inhibiting a catalytic activity in the classical sense, but by stabilizing a previously unrecognized, inactive conformation of the KSR pseudokinase domain.[3][4] By binding to the ATP pocket of KSR, APS-2-79 allosterically modulates KSR's scaffolding function through two primary mechanisms:

-

Antagonism of RAF-KSR Heterodimerization: The binding of APS-2-79 induces conformational changes in KSR that impede its heterodimerization with RAF kinases.[1][3][5] This is a critical step for the allosteric activation of RAF by KSR.

-

Prevention of MEK Activation: The stabilized inactive state of KSR is unable to properly present its bound MEK (Mitogen-activated protein kinase kinase) for phosphorylation by RAF.[3][5]

This dual effect shifts the equilibrium of KSR–MEK complexes to an "off" state, effectively suppressing downstream signal transmission to ERK.[3] Crucially, the inhibitory action of APS-2-79 is dependent on the presence of KSR; it has no direct activity against RAF kinases.[3]

Signaling Pathway and Inhibition Model

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway scaffolded by KSR and the inhibitory intervention by APS-2-79.

References

- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. KSR stimulates Raf-1 activity in a kinase-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic stress regulates ERK activity by controlling KSR‐RAF heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

The Role of KSR as a Scaffold Protein in MAPK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Kinase Suppressor of Ras (KSR) as a scaffold protein in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. KSR proteins are essential for the efficient and specific transmission of signals from RAS to the downstream kinases, ultimately influencing a wide range of cellular processes, including proliferation, differentiation, and survival.[1] Aberrant MAPK signaling is a hallmark of many cancers, making KSR a compelling target for therapeutic intervention.[2] This guide provides a comprehensive overview of KSR's function, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

KSR: The Architectural Hub of the MAPK Cascade

The MAPK signaling cascade, comprising RAF, MEK, and ERK, is a highly conserved signaling module. The spatial and temporal organization of these kinases is crucial for proper signal transduction. KSR proteins act as molecular scaffolds, bringing the components of the cascade into close proximity to facilitate their sequential phosphorylation and activation.[3][4]

KSR proteins possess five conserved domains (CA1-CA5) that mediate their interactions with the MAPK pathway components and regulate their scaffolding function.[1]

-

CA1 (Conserved Area 1): A sterile alpha motif (SAM) domain that contributes to the formation of a ternary complex with RAF and MEK.[1][5]

-

CA2 (Conserved Area 2): A proline-rich region of which the precise function is still under investigation.[1]

-

CA3 (Conserved Area 3): A cysteine-rich domain that is important for the membrane recruitment of KSR1.[1]

-

CA4 (Conserved Area 4): A serine/threonine-rich region that contains a docking site for activated ERK, facilitating feedback phosphorylation.[3][6]

-

CA5 (Conserved Area 5): A kinase-like domain that binds constitutively to MEK and inducibly to RAF.[1]

The interaction between KSR and the MAPK kinases is dynamic. In quiescent cells, KSR is primarily cytosolic and constitutively bound to MEK.[1][3] Upon growth factor stimulation and subsequent RAS activation, KSR translocates to the plasma membrane where it forms a larger complex with RAF and ERK, leading to the phosphorylation and activation of MEK by RAF, and subsequently ERK by MEK.[3][4]

Quantitative Insights into KSR-Mediated Interactions

| Interaction | Method | Quantitative Data | Reference |

| KSR1:MEK1 | BRET Assay | Trametinib IC50: 6.7 ± 0.5 nM | [7] |

| MEK1 (alone) | BRET Assay | Trametinib IC50: 7.6 ± 1.1 nM | [7] |

| KSR1:MEK1 | BRET Assay | Cobimetinib IC50: 5.1 ± 0.7 nM | [7] |

| MEK1 (alone) | BRET Assay | Cobimetinib IC50: 102.8 ± 5.0 nM | [7] |

These data highlight that the KSR-bound state of MEK can represent a high-affinity target for certain MEK inhibitors.[7]

Visualizing KSR's Role in MAPK Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of KSR's function in the MAPK pathway.

Caption: KSR1 as a central scaffold in the MAPK signaling cascade.

Experimental Protocols for Investigating KSR Function

This section provides detailed methodologies for key experiments used to elucidate the role of KSR as a scaffold protein.

Co-immunoprecipitation (Co-IP) to Detect KSR1-MEK Interaction

This protocol describes the co-immunoprecipitation of KSR1 and its binding partner MEK from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against KSR1 (for immunoprecipitation)

-

Antibody against MEK (for immunoblotting)

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Lysis:

-

Wash cultured cells expressing KSR1 and MEK twice with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the clarified lysate.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the anti-KSR1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

After the final wash, remove all supernatant.

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the anti-MEK antibody.

-

Detect the presence of MEK in the KSR1 immunoprecipitate using an appropriate secondary antibody and detection reagent.

-

Caption: Workflow for Co-immunoprecipitation of KSR1 and MEK.

In Vitro Kinase Assay for KSR-Mediated MEK Phosphorylation

This assay measures the ability of RAF to phosphorylate MEK in the presence of KSR1.

Materials:

-

Purified recombinant KSR1, RAF, and MEK proteins

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (including [γ-32P]ATP for radioactive detection)

-

Phospho-MEK specific antibody

-

SDS-PAGE gels and autoradiography or Western blotting equipment

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine purified KSR1 and MEK in kinase buffer and incubate for 10-15 minutes at 30°C to allow complex formation.

-

Add purified RAF to the KSR1-MEK mixture.

-

Initiate the kinase reaction by adding ATP (and [γ-32P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

-

Detection of MEK Phosphorylation:

-

Radioactive method: Separate the proteins by SDS-PAGE, dry the gel, and expose it to an X-ray film to detect the incorporation of 32P into MEK.

-

Non-radioactive method: Separate the proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-MEK specific antibody.

-

Caption: Workflow for an in vitro kinase assay to measure KSR-mediated MEK phosphorylation.

KSR in Disease and as a Therapeutic Target

Given its central role in regulating MAPK signaling, KSR1 has been implicated in various diseases, particularly cancer.[2] Studies have shown that KSR1 is required for RAS-driven tumor formation, and its depletion can suppress tumor growth.[8] This makes KSR1 an attractive therapeutic target. The development of small molecules that modulate KSR's scaffolding function or its interaction with other proteins is an active area of research in drug discovery. The detailed understanding of KSR's structure and function, as outlined in this guide, is paramount for the rational design of novel cancer therapeutics.

Conclusion

KSR proteins are not merely passive scaffolds but are dynamic regulators of the MAPK signaling pathway. They control the efficiency, specificity, and localization of signal transmission, thereby influencing critical cellular decisions. The quantitative data, detailed protocols, and visual representations provided in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of KSR function and exploit its therapeutic potential. Future investigations into the precise stoichiometry of the KSR scaffold complex and the identification of novel KSR-interacting proteins will undoubtedly provide further insights into the intricate regulation of MAPK signaling.

References

- 1. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Signaling dynamics of the KSR1 scaffold complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. S-EPMC2708738 - Signaling dynamics of the KSR1 scaffold complex. - OmicsDI [omicsdi.org]

- 6. pnas.org [pnas.org]

- 7. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinase Suppressor of Ras (KSR) Is a Scaffold Which Facilitates Mitogen-Activated Protein Kinase Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of APS-2-79 on Oncogenic Ras Signaling: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deregulation of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway is a critical driver in the development of numerous cancers and a significant factor in therapeutic resistance. The high frequency of oncogenic Ras mutations has made it a primary target for novel cancer therapies. This technical guide delves into the mechanism and effects of APS-2-79, a small molecule inhibitor that represents a novel strategy for antagonizing oncogenic Ras signaling. APS-2-79 functions by stabilizing a previously unrecognized inactive state of the Kinase Suppressor of Ras (KSR), a crucial scaffold protein in the MAPK cascade. This stabilization impedes the formation of active RAF-KSR heterodimers and subsequent phosphorylation and activation of MEK, thereby inhibiting downstream signaling. This document provides a comprehensive overview of the mechanism of action of APS-2-79, detailed experimental protocols for its characterization, a summary of key quantitative data, and visual representations of the signaling pathways and experimental workflows involved.

Introduction to Oncogenic Ras Signaling and the Role of KSR

The Ras proteins are a family of small GTPases that act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In normal physiology, this cycling is tightly regulated. However, oncogenic mutations in Ras, most commonly in K-Ras, lock the protein in a constitutively active state, leading to sustained proliferation, survival, and differentiation signals through downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) cascade.

Kinase Suppressor of Ras (KSR) is a scaffold protein that plays a pivotal role in the MAPK pathway by colocalizing key components, including RAF, MEK, and ERK, thereby facilitating efficient signal transmission. KSR is subject to allosteric regulation through its dimerization with RAF. This intricate regulation presents a unique opportunity for therapeutic intervention.

Mechanism of Action of APS-2-79

APS-2-79 is a novel small molecule developed to selectively target and modulate KSR function.[1] Unlike conventional kinase inhibitors that target the ATP-binding pocket of active enzymes, APS-2-79 stabilizes an inactive conformation of KSR.[1] This mechanism of action has several key consequences for oncogenic Ras signaling:

-

Antagonism of RAF Heterodimerization: APS-2-79 binding to KSR prevents the conformational changes required for the formation of active KSR-RAF heterodimers, a critical step for signal propagation from Ras.[1][2]

-

Inhibition of MEK Phosphorylation: By stabilizing the inactive KSR state, APS-2-79 hinders the KSR-dependent phosphorylation and activation of MEK by RAF.[1][3]

-

Synergy with MEK Inhibitors: APS-2-79 has been shown to enhance the potency of MEK inhibitors, such as trametinib, specifically in Ras-mutant cancer cell lines.[1][2] This is achieved by antagonizing the release of negative feedback signaling that often limits the efficacy of MEK inhibitors alone.[1]

The following diagram illustrates the proposed mechanism of action of APS-2-79 within the oncogenic Ras signaling pathway.

Caption: Mechanism of APS-2-79 in oncogenic Ras signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from studies on APS-2-79.

Table 1: In Vitro Activity of APS-2-79

| Parameter | Value | Description |

| IC50 | 120 nM[4][5] | Inhibition of ATPbiotin binding to KSR2 within the KSR2-MEK1 complex.[4][5] |

| Kd (BRAF-MEK1) | 51 ± 3.8 nM[1] | Dissociation constant for the binding of BRAF to free MEK1, determined by bio-layer inferometry.[1] |

Table 2: Cellular Activity of APS-2-79

| Cell Line | Treatment | Effect |

| 293H | APS-2-79 (5 µM)[3][4][5] | Suppression of KSR-stimulated MEK and ERK phosphorylation.[3][4][5] |

| HCT-116 (K-Ras mutant) | APS-2-79 + Trametinib | Twofold enhancement in the IC90 of trametinib on ERK phosphorylation.[1] |

| A549 (K-Ras mutant) | APS-2-79 + Trametinib | Shift in the cell viability dose response to trametinib.[1] |

| SK-MEL-239 (BRAF mutant) | APS-2-79 + Trametinib | No significant shift in the cell viability dose response to trametinib.[1] |

| A375 (BRAF mutant) | APS-2-79 + Trametinib | No significant shift in the cell viability dose response to trametinib.[1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of APS-2-79.

Cell Viability Assays

This protocol is used to determine the effect of APS-2-79, alone or in combination with other inhibitors, on the viability of cancer cell lines.

Caption: Workflow for a typical cell viability assay.

Detailed Steps:

-

Cell Plating: Cancer cell lines such as A549, HCT-116, A375, and SK-MEL-239 are plated in 96-well plates at a density of 500 cells per well.[4][5] For other cell lines like H2087 and HEPG2, a density of 2000 cells per well is used.[4][5]

-

Treatment: Cells are treated with a range of concentrations of APS-2-79 (typically 100-3,000 nM) for 72 hours.[4][5]

-

Viability Measurement: Cell viability is assessed using a Resazurin-based assay.[4][5]

-

Data Analysis: The percentage of cell viability is calculated by normalizing the fluorescence readings of inhibitor-treated wells to those of DMSO-treated control wells.[4][5]

Bio-layer Interferometry (BLI)

BLI is employed to monitor the real-time association and dissociation of proteins, providing insights into binding kinetics and affinities. This was used to investigate the effect of APS-2-79 on KSR2–BRAF dimerization.[1]

References

- 1. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for APS-2-79 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing APS-2-79, a potent and specific KSR-dependent MEK antagonist, in cell culture experiments. The protocols outlined below are designed to facilitate the investigation of the Ras-MAPK signaling pathway and to assess the therapeutic potential of targeting the Kinase Suppressor of Ras (KSR) scaffold protein.

Introduction

APS-2-79 is a small molecule that functions by stabilizing the inactive conformation of KSR, a critical scaffold protein in the Ras-MAPK signaling cascade.[1][2][3] By binding to the ATP-binding pocket of KSR within the KSR-MEK complex, APS-2-79 antagonizes RAF-mediated MEK phosphorylation and subsequent activation of downstream signaling.[1][2][4][5] This mechanism of action makes APS-2-79 a valuable tool for studying oncogenic Ras signaling and for developing novel anti-cancer therapeutic strategies, particularly in Ras-mutant cancers.[1][2]

Mechanism of Action

APS-2-79 is a KSR-dependent MEK antagonist.[6][7] It inhibits the binding of ATP to KSR2 within the KSR2-MEK1 complex with an IC50 of 120 nM.[4][6][7] This stabilization of the inactive state of KSR prevents the conformational changes required for the phosphorylation and activation of KSR-bound MEK by RAF.[1][2] Consequently, the downstream signaling through the MAPK pathway, including the phosphorylation of ERK, is suppressed.[1] Notably, APS-2-79's inhibitory activity is dependent on the presence of KSR.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for APS-2-79 based on published studies.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ATPbiotin binding to KSR2-MEK1) | 120 ± 23 nM | Cell-free assay | [4][6][7] |

Table 2: Cellular Activity and Recommended Concentrations

| Cell Line | Mutation Status | Recommended Concentration | Effect | Reference |

| 293H | N/A | 5 µM | Suppresses KSR-stimulated MEK and ERK phosphorylation | [1][6][7] |

| HCT-116 | K-Ras mutant | 1 µM (in combination with Trametinib) | Enhances the efficacy of MEK inhibitor | [1][2] |

| A549 | K-Ras mutant | 1 µM (in combination with Trametinib) | Enhances the efficacy of MEK inhibitor | [2] |

| SK-MEL-239 | BRAF mutant | Not specified for synergy | No significant synergy with MEK inhibitor | [2] |

| A375 | BRAF mutant | Not specified for synergy | No significant synergy with MEK inhibitor | [2] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of APS-2-79 within the Ras-MAPK signaling pathway.

Caption: Mechanism of action of APS-2-79 in the Ras-MAPK signaling pathway.

Experimental Protocols

Protocol 1: Assessment of MEK and ERK Phosphorylation by Western Blot

This protocol details the steps to analyze the effect of APS-2-79 on MEK and ERK phosphorylation in a relevant cancer cell line.

1. Cell Culture and Seeding:

- Culture cells (e.g., HCT-116 or A549 for K-Ras mutant, SK-MEL-239 for BRAF mutant as a control) in appropriate growth medium to ~80% confluency.

- Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

2. Compound Preparation and Treatment:

- Prepare a stock solution of APS-2-79 in DMSO (e.g., 10 mM).

- Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5 µM). A DMSO-only control should be included.

- Remove the culture medium from the cells and replace it with the medium containing APS-2-79 or DMSO.

- Incubate the cells for 2 hours at 37°C and 5% CO2.[2]

3. Cell Lysis:

- After incubation, place the plate on ice and wash the cells once with ice-cold PBS.

- Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- Incubate on ice for 30 minutes, vortexing occasionally.

- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

- Transfer the supernatant (protein lysate) to a new tube.

4. Protein Quantification:

- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

5. Western Blot Analysis:

- Normalize the protein concentrations and prepare samples for SDS-PAGE.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

6. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the phospho-protein levels to the total protein levels and then to the loading control.

- Compare the levels of phosphorylated MEK and ERK in APS-2-79-treated cells to the DMSO control.

Protocol 2: Cell Viability Assay

This protocol is for determining the effect of APS-2-79 on cell viability, both as a single agent and in combination with other inhibitors.

1. Cell Seeding:

- Determine the optimal seeding density for each cell line to ensure logarithmic growth over the 72-hour treatment period.[6][7]

- For many cancer cell lines like A549, HCT-116, and A375, a density of 500 cells per well in a 96-well plate is a good starting point.[6][7]

- Seed the cells in a 96-well plate and allow them to attach overnight.

2. Compound Preparation and Treatment:

- Prepare serial dilutions of APS-2-79 and any other compound of interest (e.g., Trametinib) in culture medium.

- For combination studies, prepare a matrix of concentrations for both drugs.

- Remove the medium from the cells and add the drug-containing medium. Include a DMSO-only control.

- Incubate the plate for 72 hours at 37°C and 5% CO2.[6][7]

3. Viability Assessment:

- After 72 hours, assess cell viability using a suitable method, such as:

- MTS/MTT assay: Add the reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

- CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent and measure luminescence.

4. Data Analysis:

- Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.

- Plot dose-response curves and determine the IC50 values.

- For combination studies, synergy can be calculated using methods such as the Bliss independence model or the Chou-Talalay method.[2]

Experimental Workflow Diagram

The following diagram provides a general workflow for a typical cell culture experiment involving APS-2-79.

Caption: General experimental workflow for using APS-2-79 in cell culture.

Solubility and Storage

-

Solubility: APS-2-79 is soluble in DMSO.[4]

-

Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Safety Precautions

APS-2-79 is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Small molecule stabilization of the KSR inactive state antagonizes oncogenic Ras signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for APS-2-79 in In Vitro Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

APS-2-79 is a potent and selective, cell-permeable antagonist of the Kinase Suppressor of Ras (KSR). It functions by stabilizing the inactive state of KSR, a critical scaffold protein in the Ras-MAPK signaling pathway.[1] By binding to the ATP pocket of KSR, APS-2-79 allosterically prevents the KSR-dependent phosphorylation of MEK by RAF. This unique mechanism of action makes APS-2-79 a valuable tool for studying the role of KSR in oncogenic Ras signaling and for exploring novel therapeutic strategies, particularly in cancers driven by Ras mutations.

These application notes provide a summary of the reported effects of APS-2-79 in various cancer cell lines, along with detailed protocols for key in vitro experiments.

Data Presentation

Biochemical Activity

| Target | Assay | IC50 | Reference |

| KSR2 | ATPbiotin binding to KSR2-MEK1 complex | 120 nM | [1] |

Cell-Based Activity

The primary literature on APS-2-79 emphasizes its modest single-agent effect on cancer cell viability. Specific IC50 values for APS-2-79 as a standalone treatment are not extensively reported. Instead, its utility is highlighted in its ability to synergize with MEK inhibitors in cancer cell lines harboring KRAS mutations.

Synergistic Effects with MEK Inhibitors (e.g., Trametinib):

| Cell Line | Cancer Type | Genotype | Effect of APS-2-79 (1 µM) | Reference |

| HCT-116 | Colorectal Carcinoma | KRAS mutant | Potentiates Trametinib-induced growth inhibition | [2] |

| A549 | Lung Carcinoma | KRAS mutant | Potentiates Trametinib-induced growth inhibition | [2] |

| SK-MEL-239 | Melanoma | BRAF mutant | No significant potentiation of Trametinib | [2] |

| A375 | Melanoma | BRAF mutant | No significant potentiation of Trametinib | [2] |

Note: The typical concentration range for APS-2-79 in cell-based assays is 100 nM to 3,000 nM.[2]

Signaling Pathway

The Ras-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In cancer, mutations in genes like Ras can lead to constitutive activation of this pathway, driving uncontrolled cell growth. KSR acts as a scaffold protein, facilitating the interaction and activation of components within this cascade.

APS-2-79 targets KSR, stabilizing it in an inactive conformation. This prevents the KSR-dependent phosphorylation of MEK by RAF, thereby inhibiting downstream signaling to ERK.

Caption: Mechanism of action of APS-2-79 in the Ras-MAPK pathway.

Experimental Protocols

Cell Viability Assay (Resazurin-based)

This protocol is used to assess the effect of APS-2-79 on the viability of cancer cell lines.

Experimental Workflow:

Caption: Workflow for a cell viability assay using APS-2-79.

Materials:

-

Cancer cell lines (e.g., HCT-116, A549)

-

Complete cell culture medium

-

APS-2-79 (stock solution in DMSO)

-

96-well, clear-bottom, black-walled plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 500-2000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of APS-2-79 in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

For synergy experiments, prepare a matrix of APS-2-79 and a MEK inhibitor (e.g., trametinib) concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired drug concentrations. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Resazurin Addition and Measurement:

-

After the incubation period, add 10 µL of resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (media only wells).

-

Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Western Blotting for MEK and ERK Phosphorylation

This protocol is used to determine the effect of APS-2-79 on the phosphorylation status of key proteins in the Ras-MAPK pathway.

Experimental Workflow:

Caption: Workflow for Western blot analysis of MAPK pathway proteins.

Materials:

-

Cancer cell lines

-

6-well plates

-

APS-2-79

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-